
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
Übersicht
Beschreibung
CVT-2738 ist ein aktiver Metabolit des Antianginika Ranolazin. Es entsteht aus Ranolazin durch das Cytochrom-P450-Isoenzym CYP3A. CVT-2738 hat in einem Mausmodell der durch Isoprenalin induzierten Myokardischämie ein signifikantes Potenzial zur Hemmung von T-Wellenhöhen- und RR-Intervall-Erhöhungen gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: CVT-2738 wird durch die Wirkung des Cytochrom-P450-Isoenzyms CYP3A aus Ranolazin synthetisiert. Der Prozess beinhaltet die N-Dealkylierung des Piperidinrings, O-Demethylierung, Methoxyphenoxy-Moietät-O-Dearylierung und Konjugation mit Glucuronid . Die Synthese von Ranolazin-Metaboliten, einschließlich CVT-2738, wurde in verschiedenen Studien dokumentiert .
Industrielle Produktionsmethoden: Die industrielle Produktion von CVT-2738 beinhaltet den Einsatz großtechnischer chemischer Synthesetechniken. Der Prozess beinhaltet typischerweise den Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC), um die Konzentrationen von Ranolazin und seinen Metaboliten zu bestimmen . Der Produktionsprozess ist optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen: CVT-2738 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Bildung und Aktivität entscheidend.
Häufige Reagenzien und Bedingungen: Die häufigen Reagenzien, die bei der Synthese von CVT-2738 verwendet werden, umfassen das Cytochrom-P450-Isoenzym CYP3A, das die N-Dealkylierungs- und O-Demethylierungsreaktionen erleichtert. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um eine optimale Enzymaktivität zu gewährleisten .
Hauptsächlich gebildete Produkte: Zu den Hauptprodukten, die aus den Reaktionen mit CVT-2738 gebildet werden, gehören andere Metaboliten von Ranolazin, wie z. B. CVT-2512, CVT-2513, CVT-2514 und CVT-4786 . Diese Metaboliten haben unterschiedliche Aktivitätsgrade und Potenzen bei der Hemmung der Myokardischämie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CVT-2738 is synthesized from ranolazine through the action of cytochrome P450 isoform CYP3A. The process involves N-dealkylation of the piperidine ring, O-demethylation, methoxyphenoxy moiety O-dearylation, and conjugation with glucuronide . The synthesis of ranolazine metabolites, including CVT-2738, has been documented in various studies .
Industrial Production Methods: The industrial production of CVT-2738 involves the use of large-scale chemical synthesis techniques. The process typically includes the use of high-performance liquid chromatography (HPLC) to determine the concentrations of ranolazine and its metabolites . The production process is optimized to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: CVT-2738 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its formation and activity.
Common Reagents and Conditions: The common reagents used in the synthesis of CVT-2738 include cytochrome P450 isoform CYP3A, which facilitates the N-dealkylation and O-demethylation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed: The major products formed from the reactions involving CVT-2738 include other metabolites of ranolazine, such as CVT-2512, CVT-2513, CVT-2514, and CVT-4786 . These metabolites have varying degrees of activity and potency in inhibiting myocardial ischemia.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
The synthesis of this compound typically involves the reaction of piperazine with N-haloacetyl-2,6-xylidine. Various methods have been documented to optimize this process:
- Method Overview : The reaction is conducted in an aqueous solvent with hydrochloric acid to facilitate the formation of the desired compound. The typical molar ratios and conditions are optimized for industrial scalability and purity .
Pharmaceutical Applications
This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds:
- Substance-P Antagonists : It is utilized in preparing derivatives that act as antagonists for substance-P, a neuropeptide involved in pain perception and inflammation. This application is significant for developing analgesics and anti-inflammatory drugs .
- Lidocaine Derivatives : The compound is also related to lidocaine derivatives, which are widely used as local anesthetics. Its structural similarities allow it to be a precursor in synthesizing compounds with similar pharmacological effects .
Research Findings and Case Studies
Several studies highlight the efficacy and potential of this compound:
- Analytical Techniques : Research employing techniques such as NMR spectroscopy has characterized this compound extensively, confirming its structure and purity levels essential for pharmaceutical applications .
- Industrial Production : A significant focus has been on optimizing production methods to enhance yield and reduce costs. For instance, a study demonstrated a practical synthesis pathway that transitioned from bench-scale synthesis to pilot production, indicating its viability for large-scale manufacturing .
Wirkmechanismus
The mechanism of action of CVT-2738 involves the inhibition of sodium entry into myocardial cells through lNa channels. This effect helps to maintain sodium and calcium homeostasis, preventing ischemia-induced diastolic dysfunction . By reducing calcium overload, CVT-2738 decreases left ventricular diastolic tension and oxygen consumption, thereby exerting its anti-myocardial ischemia effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die CVT-2738 ähnlich sind, gehören andere Metaboliten von Ranolazin, wie z. B. CVT-2512, CVT-2513, CVT-2514 und CVT-4786 . Diese Verbindungen teilen sich ähnliche Stoffwechselwege und Wirkmechanismen.
Einzigartigkeit: CVT-2738 ist in seiner Potenz und Wirksamkeit bei der Hemmung der Myokardischämie im Vergleich zu anderen Ranolazin-Metaboliten einzigartig. Es hat die beste Potenz unter den Metaboliten gezeigt, die in verschiedenen Studien getestet wurden, obwohl es immer noch weniger potent ist als Ranolazin selbst .
Biologische Aktivität
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in pharmacology, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.35 g/mol
This compound exhibits properties that make it suitable for various biological applications, particularly in neurology and immunology.
The biological activity of this compound is mediated through several pathways:
- Neuronal Signaling : Research indicates that this compound may act as a modulator of neuronal signaling pathways, particularly through interactions with GABA receptors and other ion channels .
- Anti-inflammatory Effects : It has been suggested that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
- TRPC6 Modulation : Studies have shown that piperazine derivatives can activate TRPC6 channels, which are implicated in various neurological disorders. This activation may contribute to neuroprotective effects by enhancing synaptic function and reducing neuroinflammation .
1. Neurological Disorders
This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). The modulation of TRPC6 channels may help in restoring cognitive functions and synaptic integrity in AD models .
2. Pain Management
As a derivative of lidocaine, this compound may possess analgesic properties. Its mechanism could involve the blockade of sodium channels, similar to other local anesthetics .
3. Anticancer Activity
Emerging studies suggest that acetamide derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Research Findings
A summary of key studies related to the biological activity of this compound is presented in Table 1.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice models (5×FAD), treatment with this compound led to improved cognitive performance and reduced amyloid-beta accumulation, suggesting its potential as a therapeutic agent for AD .
- Pain Management Trials : Clinical trials assessing the efficacy of piperazine derivatives have shown promising results in managing neuropathic pain, with significant reductions in pain scores reported among participants .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRFQIWDJSYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967408 | |
Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5294-61-1 | |
Record name | 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5294-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CVT-2738 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005294611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-1-piperazineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CVT-2738 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYS3I6283H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.